
(6-Aminoisochroman-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Aminoisochroman-3-yl)methanol is an organic compound with the molecular formula C10H13NO2. It is a derivative of isochroman, featuring an amino group at the 6-position and a hydroxymethyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminoisochroman-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isochroman, which is commercially available or can be synthesized from benzene derivatives.
Amination: The introduction of the amino group at the 6-position can be achieved through nitration followed by reduction. Nitration involves treating isochroman with a nitrating agent such as nitric acid, followed by reduction using a reducing agent like hydrogen gas in the presence of a catalyst.
Hydroxymethylation: The hydroxymethyl group at the 3-position can be introduced via a formylation reaction, followed by reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and optimized reaction conditions, would apply.
Análisis De Reacciones Químicas
Types of Reactions
(6-Aminoisochroman-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: (6-Aminoisochroman-3-yl)carboxylic acid.
Reduction: (6-Aminoisochroman-3-yl)methane.
Substitution: Various substituted isochroman derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(6-Aminoisochroman-3-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand for receptor studies.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Aminoisochroman-3-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Isochroman-3-yl)methanol: Lacks the amino group at the 6-position.
(6-Hydroxyisochroman-3-yl)methanol: Features a hydroxyl group instead of an amino group at the 6-position.
(6-Methylisochroman-3-yl)methanol: Contains a methyl group at the 6-position instead of an amino group.
Uniqueness
(6-Aminoisochroman-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(6-amino-3,4-dihydro-1H-isochromen-3-yl)methanol |
InChI |
InChI=1S/C10H13NO2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-3,10,12H,4-6,11H2 |
Clave InChI |
HULRQOQTDURJOB-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC2=C1C=C(C=C2)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B15051492.png)
![O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine](/img/structure/B15051500.png)
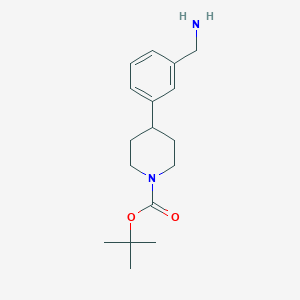
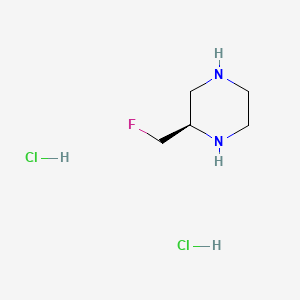
![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
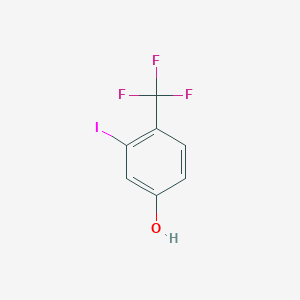
![(E)-N-[(5-bromo-7-fluoroquinolin-8-yl)methylidene]hydroxylamine](/img/structure/B15051536.png)
![6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B15051540.png)
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
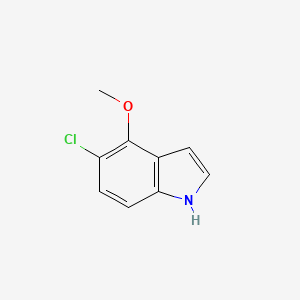
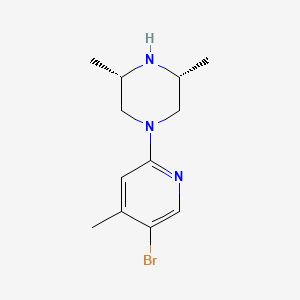
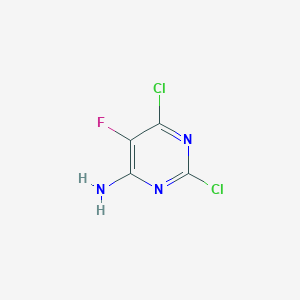
![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)

